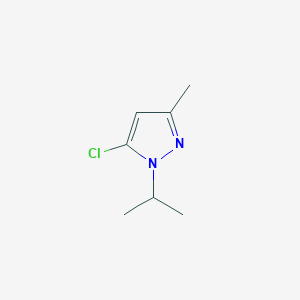![molecular formula C17H11ClN2OS B2550072 2-(3-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 899761-56-9](/img/structure/B2550072.png)
2-(3-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a useful research compound. Its molecular formula is C17H11ClN2OS and its molecular weight is 326.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Colorimetric Chemosensors
The synthesis of chromeno[2,3-d]pyrimidine derivatives has been utilized in the development of colorimetric chemosensors, particularly for the detection of metal ions. For instance, chromeno[2,3-d]pyrimidine derivatives synthesized using a specific catalyst exhibited excellent sensitivity towards Hg2+ ions, showcasing a significant color change from white to light pink in the presence of Hg2+, which could be detected by UV–Vis spectroscopy (Jamasbi et al., 2021).
Novel Synthetic Pathways
Research has focused on developing novel synthetic pathways for creating various derivatives of chromeno[2,3-d]pyrimidine. For example, a study reported the facile synthesis of 2-aryloxy-3-(4-chlorophenyl)-8-substituted-5-aryl-8,9-dihydro-3H-chromeno[2,3-d]pyrimidine derivatives via a tandem aza-Wittig reaction, highlighting new chemical and biological interests (Wang et al., 2015).
Antimicrobial Activities
Chromeno[2,3-d]pyrimidine derivatives have been evaluated for their antimicrobial properties. A study synthesized 2-substituted 12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines and related compounds, testing them for antimicrobial activities, which indicated potential applications in developing new antimicrobial agents (El-Agrody et al., 2011).
Catalysis and Green Chemistry
In the pursuit of more sustainable and eco-friendly chemical processes, chromeno[2,3-d]pyrimidine derivatives have been synthesized using green chemistry principles. For instance, a study highlighted the use of activated carbon/MoO3 as an efficient catalyst for the green synthesis of chromeno[d]pyrimidinediones and xanthenones, showcasing a move towards more environmentally benign synthesis methods (Mehr et al., 2020).
Structural and Spectroscopic Analysis
The structural and electronic properties of compounds involving chromeno[2,3-d]pyrimidine derivatives have been the focus of research, aiming to understand their luminescent properties and potential applications in material science. A study on copper(I) halide complexes with chromeno[2,3-d]pyrimidine derivatives provided insights into their photophysical properties, which could inform the development of new luminescent materials (Aslanidis et al., 2010).
Mecanismo De Acción
Target of Action
Similar compounds have been known to target various cancer cell lines .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes that can inhibit the growth of cancer cells .
Biochemical Pathways
Similar compounds have been known to affect various pathways that are crucial for the survival and proliferation of cancer cells .
Result of Action
Similar compounds have been known to exhibit anticancer activity against various cancer cell lines .
Direcciones Futuras
The future directions for “2-(3-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione” could involve further exploration of its potential as an antitubercular agent . Additionally, the structure–activity relationships of these compounds could be further investigated to enhance their antitumor activity .
Análisis Bioquímico
Biochemical Properties
Pyrimidine derivatives have been described with a wide range of biological potential, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities . The exact enzymes, proteins, and other biomolecules that 2-(3-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione interacts with are yet to be identified.
Cellular Effects
Similar pyrimidine derivatives have shown cytotoxic activities against various cell lines
Molecular Mechanism
Some pyrimidine derivatives have shown inhibitory activity against cyclin-dependent kinase 2 (CDK2), a protein involved in cell cycle regulation
Propiedades
IUPAC Name |
2-(3-chlorophenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2OS/c18-12-6-3-5-11(8-12)15-19-16-13(17(22)20-15)9-10-4-1-2-7-14(10)21-16/h1-8H,9H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQKKOZEUCDHGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OC3=C1C(=S)N=C(N3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Sodium;1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2549991.png)
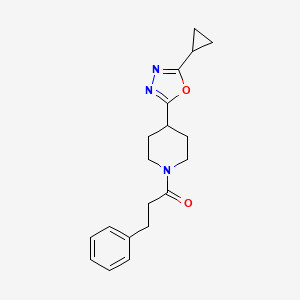
![2-[(2-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2549994.png)
![(2R,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/no-structure.png)
![3-methyl-5-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2549996.png)
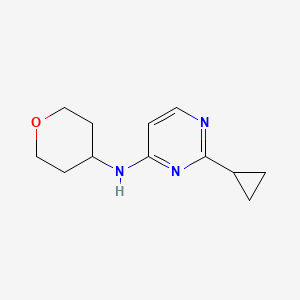
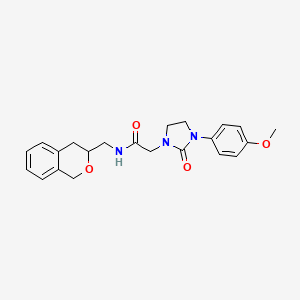


![Pentyl 5-[(4-chloro-3-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2550006.png)
![5-[1-(4-Tert-butylbenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2550007.png)
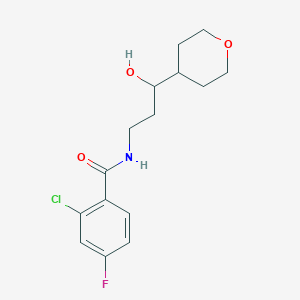
![tert-butyl N-[(5-formyl-1,3-thiazol-2-yl)methyl]carbamate](/img/structure/B2550010.png)
